molecular formula C19H14ClN3O3 B11023034 N-benzyl-2-chloro-4-nitro-N-(pyridin-2-yl)benzamide

N-benzyl-2-chloro-4-nitro-N-(pyridin-2-yl)benzamide

Cat. No.: B11023034
M. Wt: 367.8 g/mol
InChI Key: UBMIKHOMENZLGM-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide is an organic compound with the molecular formula C19H14ClN3O3. It is known for its complex structure, which includes a benzyl group, a chloro group, a nitro group, and a pyridyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine and 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Substituted benzamides depending on the nucleophile used.

    Reduction: N-Benzyl-2-chloro-4-amino-N-(2-pyridyl)benzamide.

    Oxidation: 2-Chloro-4-nitrobenzoic acid derivatives.

Scientific Research Applications

N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyridyl groups may facilitate binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-chloro-4-nitro-N-(2-pyridyl)benzamide is unique due to the presence of both benzyl and pyridyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H14ClN3O3

Molecular Weight

367.8 g/mol

IUPAC Name

N-benzyl-2-chloro-4-nitro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14ClN3O3/c20-17-12-15(23(25)26)9-10-16(17)19(24)22(18-8-4-5-11-21-18)13-14-6-2-1-3-7-14/h1-12H,13H2

InChI Key

UBMIKHOMENZLGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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